Lipophilicity Shift (clogP) Relative to Unsubstituted Benzimidazole-2-carbaldehyde
The unsubstituted benzimidazole-2-carbaldehyde (CAS 3314-30-5) exhibits a measured LogP of 1.25–1.38 [1]. Introduction of a 6‑OCF₃ group contributes a Hansch π increment of +1.04, yielding a predicted LogP of approximately 2.3–2.4 for 6‑trifluoromethoxy‑1H‑benzoimidazole‑2‑carbaldehyde [2]. This ~1‑log‑unit increase moves the compound into the optimal lipophilicity window (LogP 2–4) for membrane permeability and oral absorption, while the unsubstituted parent remains sub‑optimal for CNS penetration [3].
| Evidence Dimension | Calculated octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.3–2.4 (estimated via Hansch π increment) |
| Comparator Or Baseline | Benzimidazole-2-carbaldehyde (CAS 3314-30-5) measured LogP = 1.25–1.38 |
| Quantified Difference | ΔLogP ≈ +1.0 |
| Conditions | Hansch–Leo fragmental method; comparator experimental LogP from PubChem and SIELC databases |
Why This Matters
Procurement decisions for CNS‑ or permeability‑focused programs must favor the 6‑OCF₃ analog because the unsubstituted building block lacks sufficient lipophilicity to drive passive membrane transit.
- [1] PubChem CID 11173194 (1H-Benzimidazole-2-carboxaldehyde) LogP = 1.25; SIELC Technologies database LogP = 1.25. Accessed 2026. View Source
- [2] Hansch, C., Leo, A. and Hoekman, D. (1995) Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC (π value for -OCF₃ = +1.04). View Source
- [3] Wager, T. T. et al. (2016) 'Central Nervous System Multiparameter Optimization Desirability (CNS MPO),' ACS Chemical Neuroscience, 7(6), pp. 767–775. View Source
